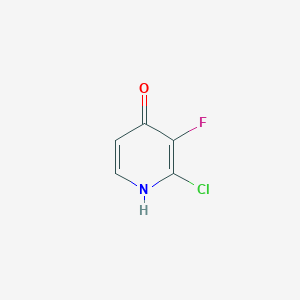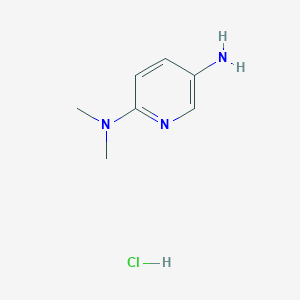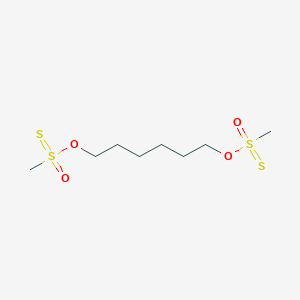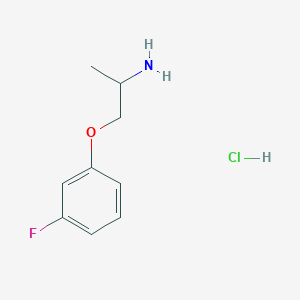![molecular formula C10H5F3N2O4 B1473856 3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid CAS No. 1258269-11-2](/img/structure/B1473856.png)
3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid
Overview
Description
“3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a trifluoromethoxy group attached to a phenyl ring .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the coupling of α-bromo nitroalkanes to acyl hydrazides . This approach avoids the formation of a 1,2-diacyl hydrazide intermediate and allows for the direct delivery of the 2,5-disubstituted oxadiazole . The conditions for oxadiazole synthesis are mild and do not require highly oxophilic reagents .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,4-oxadiazole ring, a phenyl ring, and a trifluoromethoxy group . The positions of these groups and their substituents can cause differences in the properties of the compound due to variations in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles can be quite diverse, depending on the substituents present in the molecule . The presence of electron-withdrawing and donating substituents can lead to a wide range of compounds being synthesized and subjected to various applications .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . Nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen .Scientific Research Applications
Antimicrobial Activities
Research has explored the antimicrobial potential of compounds derived from 1,2,4-oxadiazole, demonstrating that such compounds exhibit moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains. This includes the synthesis and biological evaluation of novel compounds for potential use as antimicrobial agents (Jadhav et al., 2017).
Synthesis Methodologies
Significant advancements have been made in the synthesis of 1,2,4-oxadiazole compounds, including those containing difluoromethylene groups. These methodologies enable the creation of diverse compounds, which could have various applications in medicinal chemistry and material science. One such example is the synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds via specific reactions, highlighting a novel synthetic approach (Yang et al., 2007).
Larvicidal Activities
Compounds based on the 1,3,4-oxadiazole framework have been evaluated for their larvicidal activities, particularly against mosquito species. This research is crucial for developing new insecticides that can help control mosquito populations and reduce the spread of mosquito-borne diseases (Santhanalakshmi et al., 2022).
Binding Interactions and Molecular Docking Studies
The interaction between oxadiazole derivatives and various biological targets has been studied, including their binding affinities and mechanisms. Such studies are integral to drug discovery, providing insights into the potential therapeutic applications of these compounds. An example includes the efficient scale-up synthesis of BMS-520, an isoxazole-containing S1P1 receptor agonist, demonstrating the application of 1,2,4-oxadiazole in the development of new pharmaceuticals (Hou et al., 2016).
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence their interaction with biological targets.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that they may interfere with the biochemical pathways of infectious agents .
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that they may exert their effects by inhibiting the growth or activity of infectious agents .
Future Directions
The future directions for research on “3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid” and similar compounds could involve further exploration of their potential applications. Oxadiazoles have shown promise in a wide range of applications, from medicinal chemistry to material science . Further refinement of 1,2,4-oxadiazole as anti-infective agents could be a valuable direction for future research .
Biochemical Analysis
Biochemical Properties
3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit strong hydrogen bond acceptor properties, which facilitate its binding to various biomolecules . It interacts with enzymes such as Sirt2, where it acts as an inhibitor, thereby influencing the deacetylation of α-tubulin . Additionally, it has been reported to interact with other proteins involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drug development .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune responses . It affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their functions . For instance, its interaction with Sirt2 involves binding to the enzyme’s active site, preventing the deacetylation of α-tubulin . This inhibition leads to changes in microtubule dynamics and cellular structure. Additionally, the compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that it can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are consistent over extended periods, making it a reliable compound for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antimicrobial activities . At higher doses, it can lead to toxic effects, including liver and kidney damage . The threshold for these adverse effects has been observed at concentrations above 100 mg/kg in mice . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and ability to form hydrogen bonds .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be found in the nucleus, where it influences gene expression by interacting with transcription factors . The compound’s localization is directed by specific targeting signals and post-translational modifications .
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O4/c11-10(12,13)18-6-3-1-5(2-4-6)7-14-8(9(16)17)19-15-7/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNVUWCQIRUJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


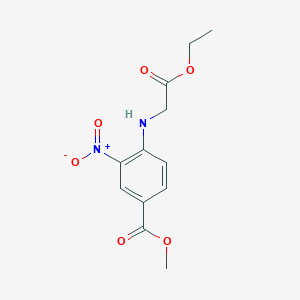
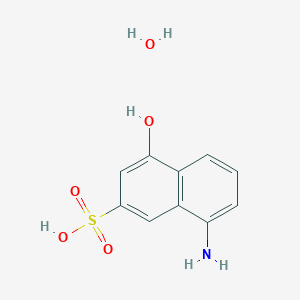
![1-Azaspiro[3.3]heptane oxalate](/img/structure/B1473777.png)

